Benzenamine,4,4'-[(2-fluorophenyl)methylene]bis[N,N-dimethyl-
Description
Benzenamine,4,4’-[(2-fluorophenyl)methylene]bis[N,N-dimethyl-] is a complex organic compound with the molecular formula C23H25FN2 and a molecular weight of 348.46. This compound is known for its unique structure, which includes a fluorophenyl group and two dimethylamino groups attached to a benzenamine backbone. It is used in various chemical and industrial applications due to its distinctive properties.
Properties
Molecular Formula |
C23H25FN2 |
|---|---|
Molecular Weight |
348.5 g/mol |
IUPAC Name |
4-[[4-(dimethylamino)phenyl]-(2-fluorophenyl)methyl]-N,N-dimethylaniline |
InChI |
InChI=1S/C23H25FN2/c1-25(2)19-13-9-17(10-14-19)23(21-7-5-6-8-22(21)24)18-11-15-20(16-12-18)26(3)4/h5-16,23H,1-4H3 |
InChI Key |
UARJXAJBIOESQF-UHFFFAOYSA-N |
Canonical SMILES |
CN(C)C1=CC=C(C=C1)C(C2=CC=C(C=C2)N(C)C)C3=CC=CC=C3F |
Origin of Product |
United States |
Preparation Methods
The synthesis of Benzenamine,4,4’-[(2-fluorophenyl)methylene]bis[N,N-dimethyl-] involves several steps. One common method includes the reaction of 2-fluorobenzaldehyde with N,N-dimethylaniline in the presence of a catalyst. The reaction conditions typically involve heating the mixture under reflux with a suitable solvent such as ethanol or methanol. Industrial production methods may vary, but they generally follow similar synthetic routes with optimizations for large-scale production.
Chemical Reactions Analysis
Benzenamine,4,4’-[(2-fluorophenyl)methylene]bis[N,N-dimethyl-] undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide, leading to the formation of corresponding quinones or other oxidized derivatives.
Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride, resulting in the formation of reduced amines or alcohols.
Substitution: The compound can undergo electrophilic substitution reactions, particularly at the aromatic ring, using reagents like halogens or nitrating agents.
Scientific Research Applications
Benzenamine,4,4’-[(2-fluorophenyl)methylene]bis[N,N-dimethyl-] has a wide range of applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of various dyes and pigments, including methylene red and C.I.
Biology: The compound’s derivatives are used in biological assays and as analytical reagents for detecting specific ions or molecules.
Medicine: Research is ongoing to explore its potential use in pharmaceuticals, particularly in the development of new drugs with specific biological activities.
Industry: It is employed in the manufacture of dyes, pigments, and other chemical products.
Mechanism of Action
The mechanism of action of Benzenamine,4,4’-[(2-fluorophenyl)methylene]bis[N,N-dimethyl-] involves its interaction with molecular targets such as enzymes or receptors. The compound’s structure allows it to bind to specific sites on these targets, modulating their activity. The pathways involved may include inhibition or activation of enzymatic reactions, leading to various biological effects .
Comparison with Similar Compounds
Benzenamine,4,4’-[(2-fluorophenyl)methylene]bis[N,N-dimethyl-] can be compared with similar compounds such as:
4,4’-Methylenebis(N,N-dimethylaniline): This compound is used in dye manufacture and as an analytical reagent.
Benzenamine,4,4’-(1,2-ethenediyl)bis[N,N-dimethyl-]: Another similar compound used in various chemical applications.
The uniqueness of Benzenamine,4,4’-[(2-fluorophenyl)methylene]bis[N,N-dimethyl-] lies in its fluorophenyl group, which imparts distinct chemical and physical properties, making it valuable for specific applications.
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
